Pyriminobac-methyl Pyriminobac-methyl Pyriminobac-methyl, also known as kih 6127 or kuh 920, belongs to the class of organic compounds known as diarylethers. These are organic compounds containing the dialkyl ether functional group, with the formula ROR', where R and R' are aryl groups. Pyriminobac-methyl exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pyriminobac-methyl is primarily located in the membrane (predicted from logP).
Pyriminobac-methyl is an aromatic ether.
Brand Name: Vulcanchem
CAS No.: 147411-69-6
VCID: VC21104576
InChI: InChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3/b20-10+
SMILES: CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC
Molecular Formula: C17H19N3O6
Molecular Weight: 361.3 g/mol

Pyriminobac-methyl

CAS No.: 147411-69-6

Cat. No.: VC21104576

Molecular Formula: C17H19N3O6

Molecular Weight: 361.3 g/mol

* For research use only. Not for human or veterinary use.

Pyriminobac-methyl - 147411-69-6

Specification

Description Pyriminobac-methyl, also known as kih 6127 or kuh 920, belongs to the class of organic compounds known as diarylethers. These are organic compounds containing the dialkyl ether functional group, with the formula ROR', where R and R' are aryl groups. Pyriminobac-methyl exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pyriminobac-methyl is primarily located in the membrane (predicted from logP).
Pyriminobac-methyl is an aromatic ether.
CAS No. 147411-69-6
Molecular Formula C17H19N3O6
Molecular Weight 361.3 g/mol
IUPAC Name methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(E)-N-methoxy-C-methylcarbonimidoyl]benzoate
Standard InChI InChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3/b20-10+
Standard InChI Key USSIUIGPBLPCDF-KEBDBYFISA-N
Isomeric SMILES C/C(=N\OC)/C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC
SMILES CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC
Canonical SMILES CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC
Melting Point 105-106°C

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